Pentadecyl isocyanate CAS number and properties
Pentadecyl isocyanate CAS number and properties
An In-Depth Technical Guide to Pentadecyl Isocyanate for Researchers and Drug Development Professionals
Introduction
Pentadecyl isocyanate (CAS Number: 39633-51-7) is a long-chain aliphatic monoisocyanate that serves as a crucial intermediate in a variety of chemical syntheses.[1][2] Its unique combination of a fifteen-carbon alkyl chain and a highly reactive isocyanate functional group makes it a valuable building block in the development of novel molecules, particularly in the fields of materials science and drug delivery. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in the scientific community.
Core Properties of Pentadecyl Isocyanate
A thorough understanding of the physicochemical properties of pentadecyl isocyanate is fundamental to its effective application in research and development. The long aliphatic chain imparts significant hydrophobicity, influencing its solubility and reactivity in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 39633-51-7 | [1][2][3][4] |
| Molecular Formula | C16H31NO | [1][2][3][4][5] |
| Molecular Weight | 253.42 g/mol | [1][2][3][4] |
| Appearance | White crystalline powder | [2] |
| Boiling Point | 320-324 °C (lit.) | [3][4] |
| Density | 0.852 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index | n20/D 1.4470 (lit.) | [3][4] |
| Flash Point | >230 °F (>110 °C) | [3][4] |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature, in a well-sealed container | [2] |
Synthesis and Manufacturing
The synthesis of pentadecyl isocyanate can be achieved through several established chemical transformations, typically starting from palmitic acid or its derivatives. The Curtius rearrangement of palmitoyl azide is a common laboratory-scale method.
Experimental Protocol: Synthesis via Curtius Rearrangement
-
Acid Chloride Formation: Palmitic acid is converted to palmitoyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Azide Formation: The resulting palmitoyl chloride is then reacted with sodium azide (NaN₃) in an appropriate solvent (e.g., acetone, dichloromethane) to form palmitoyl azide. This step must be conducted with extreme caution as acyl azides can be explosive.
-
Curtius Rearrangement: The palmitoyl azide is carefully heated in an inert solvent (e.g., toluene, benzene). The azide undergoes thermal rearrangement, losing nitrogen gas (N₂) to form pentadecyl isocyanate.
-
Purification: The final product is purified by distillation under reduced pressure to remove the solvent and any byproducts.
Caption: Synthesis of Pentadecyl Isocyanate via Curtius Rearrangement.
An alternative industrial-scale synthesis involves the reaction of a primary amine with phosgene or a phosgene equivalent, though this method involves highly toxic reagents. The decomposition of carbamates can also yield isocyanates.[6][7]
Chemical Reactivity and Mechanisms
The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles containing active hydrogen atoms. This reactivity is the cornerstone of its utility in chemical synthesis.
Reaction with Alcohols
Pentadecyl isocyanate reacts with alcohols to form carbamates (urethanes). This reaction is fundamental to the production of polyurethanes when diols or polyols are used.
Reaction with Amines
The reaction with primary or secondary amines yields substituted ureas. This is a rapid and often quantitative reaction.
Reaction with Water
Isocyanates react with water to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide gas.[8] The newly formed amine can then react with another molecule of isocyanate to form a disubstituted urea. This reactivity with moisture necessitates handling under anhydrous conditions.
Caption: Key Reactions of Pentadecyl Isocyanate.
Applications in Research and Drug Development
The primary application of pentadecyl isocyanate in a research setting is as a chemical intermediate.[2] Its long alkyl chain can be used to introduce hydrophobicity into molecules, which can be advantageous in the design of:
-
Surfactants and Emulsifiers: The combination of a long hydrophobic tail and a polar head group (derived from the isocyanate) makes it a precursor for novel surfactants.
-
Drug Delivery Systems: By conjugating pentadecyl isocyanate to hydrophilic polymers or drug molecules, researchers can create amphiphilic structures capable of self-assembly into micelles or nanoparticles for targeted drug delivery.
-
Surface Modification: The reactive isocyanate group can be used to graft the pentadecyl chain onto surfaces containing hydroxyl or amine groups, thereby modifying their surface properties (e.g., creating hydrophobic coatings).
While direct applications in drug development are less common, its role as an intermediate allows for the synthesis of complex molecules with potential therapeutic activity.
Safety and Handling
Isocyanates are potent respiratory and skin sensitizers and require strict safety protocols.[9] Exposure can lead to occupational asthma, dermatitis, and other serious health effects.
Personal Protective Equipment (PPE)
-
Respiratory Protection: When handling outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is essential.[10] For spraying applications or in areas with insufficient ventilation, a supplied-air respirator is recommended.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[10]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber) and a lab coat or disposable suit to prevent skin contact.[10]
Handling and Storage
-
Ventilation: All work with pentadecyl isocyanate should be conducted in a well-ventilated fume hood.[10]
-
Inert Atmosphere: Due to its reactivity with water, it should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for reactions where water is a critical impurity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, heat, and sources of ignition.[2][10]
-
Spill Cleanup: Small spills can be absorbed with an inert material and decontaminated with a solution of water and a small amount of ammonia or detergent.
First Aid
-
Inhalation: Remove the individual to fresh air. If experiencing respiratory symptoms, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
References
-
Chemsrc. PENTADECYL ISOCYANATE | CAS#:39633-51-7. [Link]
-
LookChem. Pentadecyl isocyanate, CasNo.39633-51-7 BOC Sciences United States. [Link]
-
PubChemLite. Pentadecyl isocyanate (C16H31NO). [Link]
-
ACS Publications. Reactivity of Organic Isocyanates | Industrial & Engineering Chemistry. [Link]
- Google Patents. DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products.
-
Wikipedia. Pentyl isocyanate. [Link]
- Google Patents.
-
Safe Work Australia. Guide to handling isocyanates. [Link]
-
California Department of Public Health. Isocyanates: Working Safely. [Link]
- Google Patents.
-
PCI Magazine. Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]
-
IRSST. Guide for safe use of isocyanates: An industrial hygiene approach. [Link]
-
Dongsen Chemicals. Decoding isocyanates: A deep dive into isocyanates. [Link]
-
PubMed. "Isocyanates and isocyanides - life-threatening toxins or essential compounds?". [Link]
-
ResearchGate. Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint | Request PDF. [Link]
Sources
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- 6. DE10161272A1 - Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products - Google Patents [patents.google.com]
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